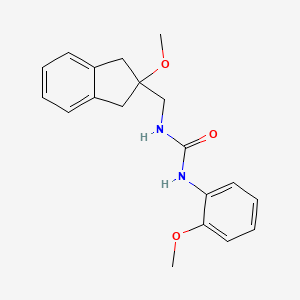

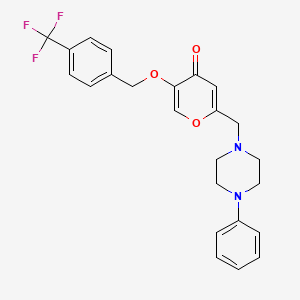

![molecular formula C16H18N4OS B2620355 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1203031-36-0](/img/structure/B2620355.png)

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide” is a complex organic molecule that contains a benzothiazole ring and a pyrazole ring . The benzothiazole ring is a heterocyclic compound, consisting of a benzene ring fused to a thiazole ring . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms.

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions, such as the Suzuki cross-coupling . This reaction typically involves a palladium catalyst and can be used to couple a variety of aryl boronic acids or esters with halides or pseudohalides .Molecular Structure Analysis

The molecular structure of similar compounds is often elucidated using spectroscopic methods, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry . For instance, the presence of certain functional groups can be inferred from their characteristic absorption frequencies in the IR spectrum .Chemical Reactions Analysis

The chemical reactivity of similar compounds can depend on the nature and position of the substituents on the benzothiazole and pyrazole rings. For instance, the presence of electron-donating or electron-withdrawing groups can influence the acidity or basicity of the compound, as well as its reactivity towards electrophiles and nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by factors such as their molecular structure, the nature of the functional groups, and the presence of any chiral centers. These properties can include melting point, solubility, stability, and reactivity .Mechanism of Action

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide is a potent inhibitor of a specific enzyme called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, this compound can modulate these cellular processes and affect various disease states.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide in lab experiments is its potent inhibitory activity against GSK-3β. This makes it a useful tool for studying the role of GSK-3β in various disease states. However, one limitation of using this compound is its potential toxicity and off-target effects. Therefore, careful dose-response studies and toxicity assays should be performed before using this compound in lab experiments.

Future Directions

There are several future directions for the study of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide. One direction is the development of this compound derivatives with improved potency and selectivity against GSK-3β. Another direction is the study of this compound in animal models of various disease states, including cancer, neurodegenerative diseases, and infectious diseases. Additionally, the potential use of this compound as a therapeutic agent should be explored further.

Synthesis Methods

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide can be synthesized through a multistep process involving the reaction of various starting materials. The first step involves the reaction of 5,6-dimethylbenzo[d]thiazole-2-carboxylic acid with isopropylamine to form the corresponding amide. This intermediate is then reacted with 3-bromo-1-(dimethylamino)propan-2-one to form the pyrazole ring. The final step involves the deprotection of the dimethylamino group to form this compound.

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-isopropyl-1H-pyrazole-3-carboxamide has been studied for its potential applications in various scientific research areas, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting a specific enzyme. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation. In infectious diseases, this compound has been shown to have antimicrobial activity against various pathogens.

Safety and Hazards

properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-9(2)20-6-5-12(19-20)15(21)18-16-17-13-7-10(3)11(4)8-14(13)22-16/h5-9H,1-4H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXWCUDSQXKTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NN(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

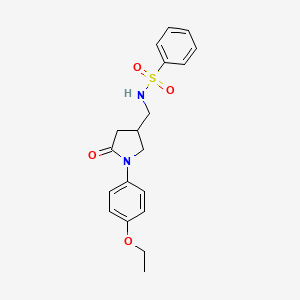

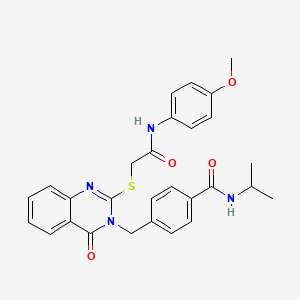

![(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B2620272.png)

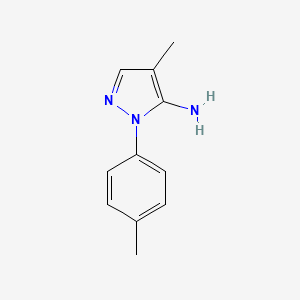

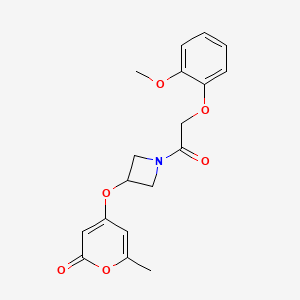

![N-(3,4-dichlorobenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxamide](/img/structure/B2620275.png)

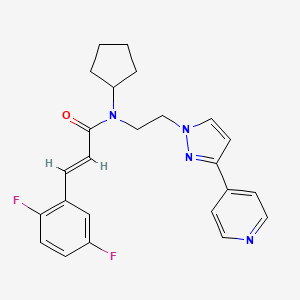

![(Z)-methyl 2-(6-fluoro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2620276.png)

![N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-2,4-difluoroaniline](/img/structure/B2620280.png)

![2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2620283.png)

![(2R)-2-Azido-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B2620285.png)

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2620293.png)